DCVC

Description

Significance in Xenobiotic Metabolism and Environmental Health Research

DCVC is a focal point in xenobiotic metabolism, which is the study of how organisms process foreign chemical substances. It is a toxic metabolite of trichloroethylene (B50587) (TCE), a man-made chemical widely used as an industrial solvent for degreasing metal parts. nih.govresearchgate.net Due to decades of improper disposal and its environmental persistence, TCE is a common contaminant found in soil and groundwater, leading to human exposure through ingestion of contaminated drinking water, inhalation of vapors, or skin absorption. northeastern.edu

The study of this compound is paramount in environmental health research because the toxicity of TCE is largely attributed to its metabolism. nih.gov Epidemiological studies have suggested an association between maternal exposure to TCE and a higher risk of adverse pregnancy outcomes, such as low birth weight. nih.govnortheastern.edu Consequently, this compound is frequently used in laboratory settings to investigate the specific mechanisms of TCE-induced toxicity, particularly its effects on the kidneys (nephrotoxicity) and the placenta. nih.govnortheastern.educapes.gov.br Chronic ingestion of this compound has been shown to result in severe kidney injury in animal models. nih.gov

Role as a Metabolite in Biochemical Pathways

The formation of this compound is a multi-step process that begins with the industrial solvent trichloroethylene (TCE). medchemexpress.comresearchgate.net The primary pathway for its formation in the body is through conjugation with the antioxidant molecule glutathione (B108866) (GSH). nih.govcapes.gov.br

Metabolic Formation of this compound from TCE:

Glutathione Conjugation: TCE is first metabolized by glutathione S-transferases, which conjugate it with glutathione to form S-(1,2-dichlorovinyl)glutathione (DCVG). capes.gov.br

Further Processing: DCVG is then sequentially broken down by enzymes, including γ-glutamyltransferase and dipeptidases, to yield this compound. nih.gov

Once formed, this compound is not an inert endpoint. It is a pro-toxin that requires further metabolic activation, or "bioactivation," to exert its toxic effects. Several pathways for this compound bioactivation have been identified:

Cysteine Conjugate β-lyase (CCBL) Pathway: This is a major pathway where the enzyme CCBL cleaves the carbon-sulfur bond of this compound. This action generates a highly reactive and unstable thiol, 1,2-dichlorovinylthiol (DCVT), along with pyruvate (B1213749) and ammonia (B1221849). nih.gov The reactive intermediates are believed to be responsible for cellular damage.

N-acetylation Pathway: this compound can be acetylated to form N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound). This metabolite can then be oxidized by cytochrome P450 enzymes, particularly CYP3A4, to produce the toxic N-acetyl-DCVC sulfoxide (B87167) (NAcDCVCS). nih.gov

Flavin-containing Monooxygenase (FMO) Pathway: this compound can also be directly oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), which is a reactive and potent nephrotoxic metabolite. researchgate.net

These pathways convert this compound into highly reactive molecules that can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death. ontosight.ai

Overview of Current Research Trajectories

Current research on this compound is focused on elucidating its precise mechanisms of toxicity in different biological systems. Key areas of investigation include its impact on mitochondrial function, the immune system, and placental development.

Mitochondrial Dysfunction: A significant body of research is dedicated to understanding how this compound impairs mitochondria, the energy-producing organelles within cells. Studies have shown that exposure to this compound can induce mitochondrial-mediated apoptosis (programmed cell death). nih.govnortheastern.edu Research in placental trophoblast cell lines has demonstrated that this compound causes progressive mitochondrial dysfunction, characterized by elevated oxygen consumption, increased mitochondrial proton leak, and ultimately, a decrease in ATP-linked respiration and dissipation of the mitochondrial membrane potential. nih.govdntb.gov.uanih.gov

Immunotoxicity: Another active area of research is the effect of this compound on the immune system. Studies have revealed that this compound can have immunosuppressive effects. For instance, it has been shown to inhibit the release of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-8, from tissues stimulated by pathogens. medchemexpress.comnih.gov Transcriptomic analyses in macrophage cell models are being used to investigate how this compound downregulates inflammatory response pathways at the genetic level. nih.govnih.govresearchgate.net

Placental and Reproductive Toxicity: Given the links between TCE exposure and adverse pregnancy outcomes, the toxic effects of this compound on the placenta are a major research focus. nih.govnortheastern.edu Scientists use in vitro models of the human placenta to show that this compound can cause premature death of cells critical to placental development through apoptosis. northeastern.eduresearchgate.net Research also investigates how this compound disrupts cellular energy metabolism and alters the profile of amino acids in placental cells during their development and fusion (syncytialization). researchgate.net

Table 1: Effects of this compound on Cytokine Secretion in Macrophage-Like THP-1 Cells Data synthesized from findings reported in scientific literature. nih.gov

| Cytokine | Effect of Lipopolysaccharide (LPS) Stimulation | Effect of this compound Co-treatment with LPS |

|---|---|---|

| IL-1β | Increased | Inhibited |

| IL-6 | Increased | Inhibited |

| TNF-α | Increased | Inhibited |

Table 2: Observed Effects of this compound on Mitochondrial Function in HTR-8/SVneo Trophoblasts Data synthesized from findings reported in scientific literature. nih.gov

| Mitochondrial Parameter | Observation after this compound Exposure |

|---|---|

| Oxygen Consumption | Initially elevated, later decreased |

| Mitochondrial Proton Leak | Elevated |

| Energy Coupling Efficiency | Deficient |

| ATP-linked Respiration | Decreased |

| Maximum Respiration | Decreased |

| Mitochondrial Membrane Potential | Dissipated |

Structure

3D Structure

Properties

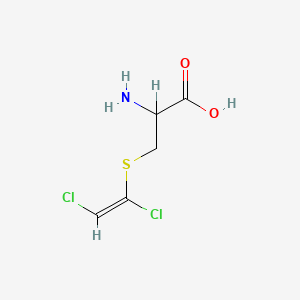

IUPAC Name |

2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCWJOTSJIPQ-RJRFIUFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)S/C(=C\Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13419-46-0 |

Source

|

| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biotransformation and Metabolic Pathways of E S 1,2 Dichloroethenyl L Cysteine

Precursor Compounds and Initial Conjugation

The journey to the formation of DCVC begins with the metabolism of its precursor, trichloroethylene (B50587), and its initial conjugation with the endogenous antioxidant glutathione (B108866).

Trichloroethylene Metabolism and Initial Glutathione Conjugation

Trichloroethylene undergoes metabolism through two primary pathways: cytochrome P450 (P450)-dependent oxidation and conjugation with glutathione (GSH). nih.gov While the P450 pathway is a major route for TCE metabolism, the GSH conjugation pathway is critical for the formation of nephrotoxic metabolites. nih.gov This conjugation is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that facilitate the reaction between the electrophilic TCE and the nucleophilic thiol group of glutathione. semanticscholar.org This initial step is crucial as it diverts TCE into a pathway that leads to the formation of toxic S-conjugates. The reaction occurs in both the liver and kidneys, with studies showing that both organs in humans have a significant capacity to catalyze this initial conjugation. taylorandfrancis.com

Formation of S-(1,2-Dichlorovinyl)glutathione (DCVG)

The direct product of the GST-mediated conjugation of TCE and GSH is S-(1,2-Dichlorovinyl)glutathione (DCVG). semanticscholar.orgtaylorandfrancis.com The formation of DCVG has been observed in various tissues, with the highest levels typically found in the liver. nih.gov Kinetic studies in human liver and kidney subcellular fractions have revealed complex, kinetically distinct systems for DCVG formation, suggesting the involvement of multiple GST isoforms. taylorandfrancis.com In human liver cytosol, two systems with different affinities for TCE have been identified, whereas in kidney fractions, a single system appears to dominate. taylorandfrancis.com

Below is a data table summarizing the kinetic parameters for DCVG formation in human liver and kidney.

| Tissue | Subcellular Fraction | Apparent Km (µM TCE) | Apparent Vmax (nmol DCVG/min/mg protein) |

| Liver | Cytosol | 333 / 22.7 | 8.77 / 4.27 |

| Microsomes | 250 / 29.4 | 3.10 / 1.42 | |

| Kidney | Cytosol | 26.3 | 0.81 |

| Microsomes | 167 | 6.29 |

This table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of S-(1,2-Dichlorovinyl)glutathione (DCVG) from trichloroethylene (TCE) in human liver and kidney subcellular fractions. Data from Lash et al. (1999). taylorandfrancis.com

Enzymatic Hydrolysis of DCVG to (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound)

Once formed, DCVG undergoes sequential enzymatic hydrolysis to yield this compound. This process involves the removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. The first step is catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the plasma membrane of cells in tissues such as the kidney and liver. nih.gov GGT cleaves the γ-glutamyl bond of DCVG, releasing glutamic acid and forming S-(1,2-dichlorovinyl)-L-cysteinylglycine. Subsequently, a dipeptidase, such as cysteinyl-glycine dipeptidase, hydrolyzes the cysteinyl-glycine bond to release glycine, resulting in the final product, (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound). nih.govnih.gov The highest concentration of this compound is typically found in the kidneys. nih.gov

Downstream Metabolic Fates of this compound

Following its formation, this compound can undergo further metabolic transformations, including N-acetylation and deacetylation, which can influence its toxic potential.

N-acetylation to N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound)

This compound can be detoxified through N-acetylation to form N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound), a mercapturic acid that is more readily excreted in the urine. semanticscholar.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. nih.gov NActhis compound is generally considered less toxic than this compound because it is not a substrate for the bioactivating enzyme β-lyase. semanticscholar.org Studies in mice have shown that NActhis compound is distributed relatively equally among the liver, kidneys, and serum following TCE exposure. nih.gov

Deacetylation of NActhis compound to this compound

Interestingly, the N-acetylation of this compound is a reversible process. NActhis compound can be deacetylated back to the more toxic this compound. nih.gov This retro-conversion is catalyzed by aminoacylases, with studies pointing to a significant role for aminoacylase (B1246476) III. nih.gov This deacetylation step can regenerate the toxic cysteine conjugate, potentially contributing to prolonged or enhanced toxicity in target organs like the kidney. Research on mouse aminoacylase III has demonstrated its ability to deacetylate NActhis compound. nih.gov

The following table provides kinetic parameters for the deacetylation of a related mercapturic acid by mouse aminoacylase III, as specific data for NActhis compound was not available.

| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein) |

| Mouse Aminoacylase III | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Not Reported | Not Reported |

| Mouse Aminoacylase III | N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | Not Reported | Not Reported |

While the study by Newman et al. (2007) demonstrated the deacetylation of NActhis compound by mouse aminoacylase III, specific kinetic parameters (Km and Vmax) for this substrate were not provided in the publication. nih.gov

Thiomethyl Shunt Pathway

The thiomethyl shunt represents an alternative metabolic route for cysteine S-conjugates like this compound, diverging from the primary mercapturate pathway. This pathway is initiated by the action of cysteine S-conjugate β-lyases, which catalyze the cleavage of the C-S bond of this compound. This enzymatic reaction produces pyruvate (B1213749), ammonia (B1221849), and a reactive sulfur-containing fragment, 1,2-dichloroethenethiol. nih.gov This unstable thiol can then undergo S-methylation, a reaction catalyzed by thiol S-methyltransferase, to form a more stable thiomethyl derivative. This process, known as the thiomethyl shunt, effectively "shunts" the reactive thiol away from forming toxic species and towards a product that can be more readily excreted. nih.gov

Inter-Organ and Intrarenal Metabolic Dynamics

The metabolism of this compound is not confined to a single organ but involves a dynamic interplay, primarily between the liver and the kidneys. The initial formation of its precursor and its subsequent uptake and bioactivation are distributed across these organs, with significant variations observed between different tissues and even among different strains of the same species.

The journey of this compound metabolism begins in the liver with its parent compound, trichloroethylene (TCE). The liver is the principal site for the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnii.ac.jp This initial step forms S-(1,2-dichlorovinyl)glutathione (DCVG). oup.com DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound. oup.com While the liver is central to this initial conjugation, the resulting this compound is then transported via the bloodstream to other organs, most notably the kidneys, for further processing. nii.ac.jp Studies in mice have shown that the highest concentrations of DCVG are indeed found in the liver, underscoring its primary role in this phase of biotransformation.

The kidneys are a primary target for this compound toxicity due to their efficient uptake and subsequent bioactivation of the compound. The uptake of this compound into the proximal tubule cells of the kidney is an active process mediated by specific transporters. Research has identified a Na+-dependent cotransport process, which also handles phenylalanine, as a key mechanism for the transport of this compound across the luminal brush-border membrane of these cells. nih.gov

Once inside the renal proximal tubule cells, this compound undergoes bioactivation, primarily through the action of cysteine S-conjugate β-lyase. nih.govnii.ac.jp This enzyme is found in both the cytosol and mitochondria of kidney cells, with a significant portion localized to the outer mitochondrial membrane. nih.gov The β-lyase-catalyzed cleavage of this compound generates a highly reactive thiol, which is a critical step in initiating cellular injury. nih.gov One of the key enzymes responsible for this bioactivation in the kidney is glutamine transaminase K. nii.ac.jp The localization of this bioactivation process within the mitochondria is particularly significant as it can lead to direct damage to these vital organelles, impairing cellular respiration and energy production. nih.gov

Significant variability in the metabolism of this compound and its precursors has been observed both between different tissues and among different genetic strains. This variability can have a profound impact on the susceptibility of an individual to the toxic effects of the compound.

In terms of inter-tissue differences, studies in mice have demonstrated a clear distribution pattern of TCE-glutathione conjugation metabolites. The highest levels of the initial conjugate, DCVG, are typically found in the liver, reflecting its role as the primary site of glutathione conjugation. researchgate.net Conversely, the highest concentrations of this compound are detected in the kidneys, which is consistent with their role in the uptake and accumulation of this metabolite. researchgate.net

Furthermore, considerable inter-strain variability in the metabolism of TCE has been documented in mice. nih.govnih.govresearchgate.net These differences in metabolic rates can lead to varying levels of this compound and its precursors in target tissues, which may explain the observed differences in susceptibility to TCE-induced toxicity among different strains. For example, a study comparing several inbred mouse strains revealed significant variations in the serum and liver concentrations of TCE metabolites following exposure. researchgate.net

| Strain | TCA (μg/mL) | DCA (ng/mL) | DCVG (ng/mL) | This compound (ng/mL) |

|---|---|---|---|---|

| A/J | 150 | 100 | 0.2 | 1.5 |

| C57BL/6J | 200 | 150 | 0.3 | 2.0 |

| C3H/HeJ | 120 | 80 | 0.15 | 1.0 |

| DBA/2J | 250 | 200 | 0.4 | 2.5 |

| BALB/cByJ | 180 | 120 | 0.25 | 1.8 |

Data are representative values collated from literature and are intended to illustrate variability. Actual values may vary between studies.

| Metabolite | Liver Concentration | Kidney Concentration | Serum Concentration |

|---|---|---|---|

| DCVG | High | Low | Very Low |

| This compound | Low | High | Low |

| NActhis compound | Moderate | Moderate | Moderate |

This table provides a qualitative summary of the relative distribution of metabolites based on published findings.

Enzymatic Bioactivation and Reaction Mechanisms of E S 1,2 Dichloroethenyl L Cysteine

Cysteine Conjugate Beta-Lyase (CCBL) Activity

The central enzymes responsible for the bioactivation of DCVC are the Cysteine Conjugate Beta-lyases (CCBL), also known as cysteine-S-conjugate β-lyases. nih.govnih.govwikipedia.org These enzymes are not dedicated to xenobiotic metabolism but are typically involved in normal amino acid metabolism. nih.gov However, they can act on cysteine S-conjugates like this compound that possess a suitable leaving group, catalyzing a β-elimination reaction. nih.govnih.gov This "promiscuous" activity diverts this compound from detoxification pathways into a bioactivation cascade. The net result of the CCBL-catalyzed reaction is the conversion of the cysteine S-conjugate into pyruvate (B1213749), ammonium, and a reactive sulfur-containing fragment. nih.govwikipedia.org

| Feature | Description |

|---|---|

| Enzyme Class | Lyase (specifically Carbon-Sulfur Lyase, EC 4.4.1.13) wikipedia.org |

| Cofactor | Pyridoxal (B1214274) 5'-Phosphate (PLP) nih.govnih.gov |

| Primary Substrates | Amino acids (in physiological roles) nih.gov |

| Xenobiotic Substrates | Cysteine S-conjugates with good leaving groups (e.g., this compound) nih.govnih.gov |

| Overall Reaction Products | Pyruvate, Ammonium, Thiol nih.govwikipedia.org |

The catalytic activity of CCBL is entirely dependent on its cofactor, pyridoxal 5'-phosphate (PLP), the metabolically active form of vitamin B6. nih.govnih.gov PLP is a highly versatile cofactor in enzymology, participating in a wide array of reactions involving amino acids. researchgate.net The catalytic cycle begins with the formation of an external aldimine, or Schiff base, between the aldehyde group of PLP and the α-amino group of the substrate, (E)-S-(1,2-dichloroethenyl)-L-cysteine. This initial binding step is crucial as it positions the substrate correctly within the active site and primes it for the subsequent elimination reaction. The electron-withdrawing nature of the pyridinium (B92312) ring of PLP facilitates the cleavage of bonds at the α-carbon of the amino acid substrate.

Following the formation of the PLP-substrate Schiff base, a proton is abstracted from the α-carbon of the cysteine conjugate. This is the key step in the β-elimination reaction. The resulting carbanion is stabilized by the electron-sink capacity of the PLP cofactor. Subsequently, the C-S bond at the β-position is cleaved, eliminating the sulfur-containing fragment, 1,2-dichlorovinylthiol. nih.gov

This cleavage results in the formation of an enzyme-bound aminoacrylate intermediate. nih.govnih.gov This intermediate undergoes non-enzymatic tautomerization to an iminopropionate, which is then hydrolyzed to release pyruvate and ammonia (B1221849), regenerating the PLP-enzyme complex for another catalytic cycle. nih.govnih.govwikipedia.org

The β-elimination reaction releases the sulfur-containing portion of this compound as an unstable thiol, which is the precursor to several highly reactive electrophilic species. nih.gov The instability of this initial thiol product drives the formation of subsequent toxic metabolites.

The initial product of the β-elimination, 1,2-dichlorovinylthiol, is highly unstable and rapidly rearranges to form potent thioacylating agents. nih.govdrugbank.com These reactive intermediates are characterized by their ability to acylate nucleophilic sites on cellular macromolecules, such as proteins and DNA. The formation of these thioacylating species is considered a key event contributing to the cytotoxicity of this compound. nih.gov Evidence for their formation comes from trapping experiments, where the presence of nucleophiles like diethylamine (B46881) leads to the formation of stable thioacetamide (B46855) derivatives. nih.gov

One of the most significant reactive intermediates formed from the bioactivation of this compound is chlorothioketene. nih.govacs.org This highly electrophilic species is generated from the unstable 1,2-dichlorovinylthiol intermediate through the spontaneous elimination of a molecule of hydrogen chloride (HCl). nih.gov Chlorothioketene is a potent acylating agent and has been identified as a key ultimate reactive metabolite in the CCBL-mediated cleavage of this compound. nih.govacs.org Its high reactivity makes it a prime candidate for causing cellular damage through covalent modification of essential biomolecules.

Further reactive species can be generated from the metabolic cascade. Among the transient and reactive metabolites formed from this compound is 2-chlorothionoacetyl chloride. nih.govacs.org This compound is another potent thioacylating agent. Its formation underscores the complex series of transformations the initial sulfur-containing fragment undergoes, leading to a variety of electrophiles capable of interacting with cellular components.

| Initial Substrate | Initial Enzymatic Products | Unstable Intermediate | Reactive Metabolites |

|---|---|---|---|

| (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) | Pyruvate, Ammonia, 1,2-Dichlorovinylthiol | 1,2-Dichlorovinylthiol | Thioacylating Fragments nih.govdrugbank.com |

| Chlorothioketene nih.govnih.govacs.org | |||

| 2-Chlorothionoacetyl Chloride nih.govacs.org |

Formation of Pyruvate and Ammonium

The reaction proceeds through an intermediate, 2-aminoprop-2-enoate (aminoacrylate), which is unstable. This intermediate subsequently undergoes spontaneous tautomerization to 2-iminopropanoate, followed by hydrolysis to produce the final stable products, pyruvate and ammonium. nih.govwikipedia.org This conversion is a critical step in the bioactivation of halogenated cysteine S-conjugates. nih.gov

General Reaction of Cysteine S-conjugate β-lyase:

| Reactant | Enzyme | Products |

|---|

Identification and Characterization of Specific Beta-Lyase Enzymes

A number of pyridoxal 5'-phosphate (PLP)-dependent enzymes, primarily involved in standard amino acid metabolism, have been identified to possess cysteine S-conjugate β-lyase activity as a non-physiological side reaction. nih.gov These enzymes are crucial in the toxification of certain xenobiotics, including halogenated alkenes, by converting their cysteine S-conjugates into reactive metabolites. nih.gov

Glutamine Transaminase K (GTK) Activity

Glutamine Transaminase K (GTK), which is identical to kynurenine (B1673888) aminotransferase isozyme I (KAT I), has been identified as a major cysteine S-conjugate β-lyase. nih.gov In rat kidney cytosol, GTK is a primary enzyme responsible for metabolizing S-(1,2-dichlorovinyl)-L-cysteine (this compound). nih.gov However, studies have shown that the mitochondrial form of GTK in the rat kidney possesses very little β-lyase activity towards this compound. nih.gov Conversely, in rat brain homogenates, GTK is the only detectable cysteine S-conjugate β-lyase when using this compound as the substrate. Human GTK, in particular, demonstrates the highest specific activity recorded for a cysteine S-conjugate β-lyase with this compound as a substrate. nih.gov

Mitochondrial Aspartate Aminotransferase (mitAspAT) Activity

Research has demonstrated that rat liver mitochondrial Aspartate Aminotransferase (mitAspAT) catalyzes a β-lyase reaction with several nephrotoxic halogenated cysteine S-conjugates, including S-(1,2-dichlorovinyl)-L-cysteine. nih.gov While transamination is a competing reaction, it is not favored; the ratio of β-elimination to transamination is greater than 100 with certain halogenated substrates. nih.gov Evidence suggests that mitAspAT is responsible for 15-20% of the total cysteine S-conjugate β-lyase activity observed in crude kidney mitochondrial homogenates. nih.gov The enzyme is also subject to syncatalytic inactivation by these halogenated conjugates. nih.gov Furthermore, S-(1,2-dichlorovinyl)-L-cysteine has been shown to inactivate mitAspAT in both cytosolic and mitochondrial fractions of rat brain and kidney.

Kynureninase Activity

Kynureninase has been identified as a major cysteine S-conjugate β-lyase in rat liver cytosol, capable of acting on S-(1,2-dichlorovinyl)-L-cysteine. nih.gov As an enzyme that is not an aminotransferase, its β-lyase activity does not require the presence of an α-keto acid in the reaction mixture. nih.gov Kynureninase is a PLP-dependent enzyme, and its role in metabolizing cysteine S-conjugates highlights the broad substrate specificity of enzymes involved in amino acid metabolism. nih.govmdpi.com

Cysteine Desulfhydrase (CD) Activity

Cysteine Desulfhydrase (CD) is an enzyme that catalyzes the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide (B99878). mdpi.com This β-elimination reaction is a key part of cysteine metabolism in various organisms, from bacteria to mammals. mdpi.com In Escherichia coli, multiple proteins have been identified as having L-cysteine desulfhydrase activity, playing a significant role in L-cysteine degradation. While the primary substrate is L-cysteine, many β-C-S lyases can act on a wider spectrum of substrates, including S-alkylated cysteines. mdpi.com

Tryptophanase (TNase) Activity

In Escherichia coli, Tryptophanase, encoded by the tnaA gene, has been shown to be one of the enzymes responsible for Cysteine Desulfhydrase activity. nih.gov Its primary physiological role involves the degradation of tryptophan, but it also acts on L-cysteine, contributing to its breakdown. nih.gov The synthesis of Tryptophanase can be induced by the presence of L-cysteine. nih.gov

Cystathionine (B15957) Beta-Lyase (CBL) Activity

Cystathionine Beta-Lyase (CBL), also known as β-cystathionase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids. documentsdelivered.com While its primary physiological function is the conversion of cystathionine to homocysteine, pyruvate, and ammonia as part of the methionine biosynthesis pathway, it also exhibits activity towards cysteine S-conjugates like (E)-S-(1,2-Dichloroethenyl)-L-cysteine. documentsdelivered.comnih.gov

The bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine by CBL proceeds through an α,β-elimination reaction. This reaction results in the cleavage of the C-S bond, producing pyruvate, ammonia, and a reactive sulfur-containing fragment, 1,2-dichlorovinylthiol. nih.govnih.gov This thiol is unstable and can rearrange to form highly electrophilic intermediates, such as chlorothioketene, which are capable of acylating cellular macromolecules, leading to cytotoxicity. nih.gov Studies with bovine liver and kidney extracts have demonstrated the conversion of S-(1,2-dichlorovinyl)-L-cysteine to pyruvate, ammonia, and a reactive chlorine-containing fragment by a "C-S" lyase, highlighting the role of this enzymatic activity in its toxification. nih.gov

Table 1: Products of Cystathionine Beta-Lyase (CBL) Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine

| Substrate | Enzyme | Key Products |

| (E)-S-(1,2-Dichloroethenyl)-L-cysteine | Cystathionine Beta-Lyase (CBL) | Pyruvate, Ammonia, 1,2-Dichlorovinylthiol (and subsequent reactive species) |

O-Acetylserine Sulfhydrylase Activities (OASS-A, OASS-B)

O-Acetylserine sulfhydrylase (OASS), existing as isozymes OASS-A and OASS-B, is a key enzyme in the biosynthesis of cysteine in bacteria and plants. nih.govmdpi.com Its primary role is to catalyze the β-replacement of the acetyl group from O-acetyl-L-serine with sulfide to produce L-cysteine. nih.govmdpi.com

While the primary function of OASS is in the de novo synthesis of cysteine, the catalytic mechanism involves the formation of an α-aminoacrylate intermediate. nih.govnih.gov This intermediate is highly reactive and can, in principle, react with various nucleophiles. However, there is a lack of direct scientific evidence in the reviewed literature demonstrating that (E)-S-(1,2-Dichloroethenyl)-L-cysteine serves as a substrate for OASS-A or OASS-B. The substrate specificity of OASS is generally directed towards O-acetyl-L-serine and sulfide. nih.gov Therefore, a significant role for OASS in the direct bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine is not well-established.

Bifunctional Beta-Cystathionase (MalY) Activity

In bacteria such as Escherichia coli, the malY gene encodes a bifunctional enzyme with both β-cystathionase and djenkolate lyase activities. MalY is a PLP-dependent enzyme involved in the metabolism of sulfur-containing amino acids. nih.gov

Similar to CBL, MalY can catalyze β-elimination reactions of cysteine S-conjugates. While specific studies on the direct action of purified MalY on (E)-S-(1,2-Dichloroethenyl)-L-cysteine are not extensively detailed in the available literature, its known β-lyase activity suggests a potential role in the bioactivation of this compound in microbial systems. The general mechanism would be expected to follow a similar pathway to that of other cysteine conjugate β-lyases, leading to the formation of pyruvate, ammonia, and a reactive thiol. nih.gov

Microbial Beta-Lyase Activities in Biological Systems

The gut microbiota possesses a diverse array of enzymes, including various β-lyases, that can metabolize xenobiotics. embopress.org These microbial enzymes can contribute to the systemic toxicity of compounds by metabolizing them within the intestinal lumen. embopress.org For instance, bacteria in the gut can cleave the C-S bond of cysteine conjugates, releasing toxic thiols that can be absorbed into the bloodstream. nih.gov

Cysteine Conjugate S-Oxidase (S-Oxidase) Activity

Role of Flavin Monooxygenases in Sulfoxidation Pathways

In addition to the β-lyase pathway, (E)-S-(1,2-Dichloroethenyl)-L-cysteine can undergo S-oxidation to form its corresponding sulfoxide (B87167), S-(1,2-dichlorovinyl)-L-cysteine sulfoxide. This reaction is catalyzed by cysteine conjugate S-oxidases, with flavin-containing monooxygenases (FMOs) being the primary enzymes responsible for this activity. nih.govnih.gov

Table 2: Flavin Monooxygenase (FMO) Isoform Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine

| FMO Isoform | Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine | Reference |

| FMO1 | No sulfoxide detected | nih.gov |

| FMO2 | No sulfoxide detected | nih.gov |

| FMO3 | S-oxidation observed | nih.gov |

| FMO5 | No sulfoxide detected | nih.gov |

Formation of S-(1,2-Dichloroethenyl)-L-cysteine Sulfoxide (DCVCS)

The bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) can proceed through an oxidation pathway, leading to the formation of S-(1,2-Dichloroethenyl)-L-cysteine sulfoxide (DCVCS). This metabolic step is primarily mediated by flavin-containing monooxygenase 3 (FMO3), which catalyzes the oxidation of the sulfur atom in the this compound molecule. nih.govresearchgate.net The resulting metabolite, DCVCS, is a reactive and potent nephrotoxicant, even more so than its parent compound, this compound. nih.govresearchgate.net

The formation of DCVCS introduces a Michael acceptor site into the molecule, rendering it highly reactive towards nucleophiles. researchgate.net This increased reactivity is a key factor in its heightened toxicity. Laboratory synthesis of this compound sulfoxide has been achieved by reacting this compound with hydrogen peroxide (H2O2). nih.gov Studies have shown that DCVCS is stable in phosphate (B84403) buffer at physiological pH but reacts readily with glutathione (B108866) (GSH). nih.gov This reactivity highlights its potential to interact with and modify cellular components, such as proteins. Specifically, the sulfhydryl groups of cysteine residues in proteins are susceptible to adduction by DCVCS. researchgate.net

The reaction between DCVCS and the nucleophilic amino acid N-acetyl-L-cysteine (NAC) has been characterized, resulting in the formation of multiple mono- and di-adducts. researchgate.net This demonstrates the ability of DCVCS to act as a cross-linking agent, which may contribute significantly to its toxicological profile. researchgate.net

Regulatory Aspects of Enzymatic Activity

The enzymatic activity of cysteine S-conjugate β-lyases, which are pivotal in the metabolism of this compound, is subject to specific regulatory mechanisms. These include the requirement for co-substrates and the phenomenon of enzyme inactivation by the very products of the reaction they catalyze.

Role of Alpha-Keto Acid Co-substrates in Lyase Reactions

Several pyridoxal 5'-phosphate (PLP)-containing enzymes, including glutamine transaminase K and mitochondrial aspartate aminotransferase, exhibit cysteine S-conjugate β-lyase activity. nih.gov For these enzymes, which are also aminotransferases, the presence of an α-keto acid co-substrate is essential for efficient β-elimination. nih.gov

The catalytic cycle of these β-lyases can be diverted by a competing half-transamination reaction. This reaction converts the active PLP form of the enzyme into the pyridoxamine (B1203002) 5′-phosphate (PMP) form. nih.gov The PMP form of the enzyme is catalytically inactive for the β-elimination reaction. nih.govnih.gov To regenerate the active PLP form and sustain the β-lyase activity, an α-keto acid must be present to accept the amino group from the PMP-enzyme, completing the transamination cycle. nih.govnih.gov

Studies have shown that α-keto acids, such as α-keto-gamma-methiolbutyrate (KMB), α-ketobutyrate, and phenylpyruvate, enhance the metabolism of cysteine S-conjugates. nih.gov For instance, KMB and phenylpyruvate were found to potentiate the cytotoxicity of this compound in isolated rat renal proximal tubular cells and enhance its inhibitory effect on mitochondrial respiration. nih.gov This potentiation underscores the central role of β-lyase in the bioactivation of nephrotoxic cysteine S-conjugates and the importance of α-keto acid availability. nih.gov

Table 1: Effect of α-Keto Acids on this compound-induced Cellular Changes

| α-Keto Acid Co-substrate | Observed Effect with this compound | Reference |

|---|---|---|

| α-keto-gamma-methiolbutyrate (KMB) | Potentiated cytotoxicity in rat renal cells; enhanced inhibition of mitochondrial respiration. | nih.gov |

Syncatalytic Inactivation of Enzymes by Reaction Products

A significant characteristic of the bioactivation of halogenated cysteine S-conjugates is the syncatalytic inactivation of the metabolizing enzymes. researchgate.net The β-lyase-mediated cleavage of this compound produces pyruvate, ammonia, and a highly reactive sulfur-containing fragment, believed to be 1,2-dichloroethylenethiol. researchgate.netnih.gov This thiol is unstable and can eliminate hydrogen chloride to form chlorothioketene, a potent acylating agent. researchgate.net

This reactive fragment is responsible for the inactivation of the β-lyase itself. nih.gov This process, where the enzyme is inactivated by a product of its own catalytic activity, is termed syncatalytic inactivation or suicide inactivation. Research has demonstrated that this compound inactivates several key PLP-containing enzymes, including purified cytosolic aspartate aminotransferase and alanine (B10760859) aminotransferase. nih.gov Furthermore, this inactivation has been observed in both cytosolic and mitochondrial fractions of rat brain and kidney tissues. nih.gov The close proximity of mitochondrial β-lyases to enzymes involved in energy metabolism can lead to the "channeling" of these toxic reactive intermediates, resulting in the inactivation of crucial mitochondrial enzyme complexes. researchgate.net This inactivation of key enzymes is a critical mechanism contributing to the cellular toxicity of this compound. nih.gov

Table 2: Enzymes Inactivated by (E)-S-(1,2-Dichloroethenyl)-L-cysteine Metabolites

| Enzyme | Cellular Location | Reference |

|---|---|---|

| Aspartate Aminotransferase | Cytosolic, Mitochondrial | nih.gov |

| Alanine Aminotransferase | Cytosolic | nih.gov |

Cellular and Molecular Mechanisms of Action of E S 1,2 Dichloroethenyl L Cysteine

Mechanisms of Bioactivation Products at the Molecular Level

The bioactivation of DCVC, primarily through the enzymes cysteine conjugate β-lyase and cysteine conjugate S-oxidase, produces highly reactive electrophiles. These intermediates are central to the compound's toxicity, initiating damage through direct interaction with cellular macromolecules and disrupting normal cellular processes.

A primary mechanism of this compound toxicity involves the covalent binding of its reactive metabolites to cellular macromolecules. Studies utilizing radiolabeled [³⁵S]this compound have demonstrated that it is rapidly metabolized into a form that binds covalently to cellular components. The extent of this binding is significantly greater for this compound compared to its less toxic metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), highlighting the importance of the free amino group for bioactivation and subsequent covalent adduction. This covalent modification of proteins and other macromolecules can lead to enzyme inactivation, disruption of cellular architecture, and initiation of stress response pathways. nih.gov

Table 1: Comparative Covalent Binding of this compound and NA-DCVC

| Compound | Relative Covalent Binding to Cellular Macromolecules |

| [³⁵S]this compound | High |

| N-acetyl-[³⁵S]this compound | Substantially Lower |

This table illustrates the differential capacity of this compound and its N-acetylated metabolite to covalently bind to cellular macromolecules, based on research findings. nih.gov

The toxic effects of this compound are not confined to the initial site of bioactivation. Evidence suggests a "toxicant channeling" mechanism, where reactive intermediates are translocated between cellular compartments, extending their sphere of influence. For instance, this compound can be bioactivated outside of the circulatory system, with its reactive metabolites, such as S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), subsequently entering erythrocytes. nih.gov Inside these cells, the reactive species can then interact with molecules like globin. This movement of toxicants from the site of their generation to other cellular locations is a critical aspect of their mechanism of action, allowing for damage to a wider range of cellular targets. nih.gov

The interaction of this compound's reactive metabolites with proteins is exemplified by the formation of adducts with hemoglobin. Both S-oxidase and β-lyase bioactivation pathways lead to the generation of intermediates that react with globin chains. nih.gov This results in the formation of both monoadducts, where a single reactive molecule binds to the protein, and cross-links, where the reactive intermediate bridges two points on the protein or connects different protein chains. nih.govnih.gov Mass spectrometry analyses have identified specific cysteine residues on the β-chains of globin, such as Cys93 and Cys125, as targets for these adducts. nih.gov The formation of these globin adducts serves as a biomarker of exposure and bioactivation of this compound. nih.gov

Table 2: Globin Adducts Formed from this compound Bioactivation

| Bioactivation Pathway | Reactive Intermediates | Type of Globin Adduct |

| Cysteine conjugate S-oxidase | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) | Monoadducts and Cross-links |

| Cysteine conjugate β-lyase | Chlorothioketene, 2-chlorothionoacetyl chloride | Monoadducts and Cross-links |

This table summarizes the types of globin adducts formed from the different bioactivation pathways of this compound as identified in research studies. nih.gov

Mitochondrial Dynamics and Bioenergetics Disruption

Mitochondria are a primary target of this compound toxicity. The compound and its metabolites induce significant mitochondrial dysfunction, leading to impaired energy metabolism and the initiation of apoptotic cell death pathways.

This compound has been shown to directly inhibit mitochondrial respiration. Specifically, it targets succinate-linked state 3 respiration, which is the phase of active ATP synthesis driven by the oxidation of substrates in the presence of ADP. nih.govresearchgate.net This inhibition curtails the cell's primary energy production capacity. Further studies have observed that exposure to this compound leads to a decrease in mitochondrial-dependent basal, ATP-linked, and maximum oxygen consumption rates, confirming a profound disruption of the electron transport chain and oxidative phosphorylation. nih.gov

A critical aspect of this compound-induced mitochondrial dysfunction is the impairment of the organelle's ability to sequester and retain calcium ions (Ca²⁺). nih.gov Under normal conditions, mitochondria play a key role in buffering cytosolic Ca²⁺ levels. However, exposure to this compound leads to a state where mitochondria are unable to hold onto accumulated calcium, resulting in its release into the cytosol. nih.gov This this compound-induced mitochondrial Ca²⁺ efflux is preceded by the oxidation of mitochondrial pyridine (B92270) nucleotides. nih.gov The subsequent elevation in cytosolic Ca²⁺ can activate a cascade of detrimental events, including the activation of Ca²⁺-dependent endonucleases that lead to DNA fragmentation and the initiation of apoptosis. nih.gov

Table 3: Effects of this compound on Mitochondrial Function

| Mitochondrial Parameter | Effect of this compound Exposure | Reference |

| State 3 Respiration | Inhibition | nih.gov |

| Oxygen Consumption Rates | Decrease | nih.gov |

| Calcium Retention Capacity | Impairment, leading to Ca²⁺ release | nih.govnih.gov |

| Membrane Potential | Decrease/Dissipation | nih.govnih.gov |

This table outlines the key disruptive effects of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on critical mitochondrial functions as reported in scientific literature.

Disruption of Mitochondrial Membrane Potential

Exposure to this compound leads to a time- and concentration-dependent disruption of the mitochondrial membrane potential (ΔΨm). In cultured porcine proximal tubular LLC-PK1 cells, a decrease in the mitochondrial membrane potential is observed beginning at 4 hours of exposure to this compound. nih.govutmb.edu This dissipation of the membrane potential is a critical event, indicating a loss of the electrochemical gradient necessary for ATP synthesis.

Studies in human trophoblast cells (HTR-8/SVneo) have further detailed this effect. Using the fluorochrome tetramethylrhodamine (B1193902) ethyl ester (TMRE), researchers have graphically demonstrated the progressive loss of mitochondrial membrane potential over a 12-hour period with varying concentrations of this compound. nih.gov For instance, a 12-hour exposure to 20 μM this compound results in a significant dissipation of the mitochondrial membrane potential. nih.govnih.gov This depolarization is linked to lipid peroxidation, as co-treatment with the antioxidant (±)-α-tocopherol can attenuate the this compound-stimulated membrane depolarization. nih.govnih.gov

Table 1: Effect of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on Mitochondrial Membrane Potential

| Cell Line | Concentration | Exposure Time | Observed Effect on Mitochondrial Membrane Potential | Reference |

|---|---|---|---|---|

| LLC-PK1 | Not Specified | 4 hours | Initial Decrease | nih.govutmb.edu |

| HTR-8/SVneo | 20 μM | 12 hours | Dissipation of membrane potential | nih.govnih.gov |

| HTR-8/SVneo | 5, 10, 20 μM | 3, 6, 9, 12 hours | Progressive decrease observed over time | nih.gov |

Alterations in ATP Concentrations and Citric Acid Cycle Intermediates

The impact of this compound on cellular ATP concentrations appears to be dependent on the specific cell type and experimental conditions. In studies with rat kidney mitochondria, this compound was found to decrease ATP concentrations within a short incubation period of 15-30 minutes. This rapid decline in ATP was accompanied by alterations in the concentrations of several citric acid cycle intermediates.

Conversely, in cultured porcine proximal tubular LLC-PK1 cells, decreases in cellular ATP were not evident until 8 hours or later after this compound exposure. nih.govutmb.edu Furthermore, in human placental HTR-8/SVneo cells, no significant changes in ATP concentrations were observed after 6 or 12 hours of exposure to this compound, even though concentrations of other adenylate nucleotides like ADP and AMP were altered. nih.gov This suggests that in some cell types, compensatory mechanisms may initially maintain ATP levels despite mitochondrial dysfunction. nih.gov

Effects on Specific Mitochondrial Enzyme Activities (e.g., Succinate:Cytochrome c Oxidoreductase, Isocitrate Dehydrogenase)

This compound and its homolog, S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC), have been shown to directly inhibit key enzymes involved in mitochondrial respiration and the citric acid cycle. In rat kidney mitochondria, both compounds inhibit the activities of succinate:cytochrome c oxidoreductase (Complex II-III) and isocitrate dehydrogenase within 15 to 30 minutes of exposure. The inhibition of these crucial enzymes disrupts the electron transport chain and the Krebs cycle, leading to impaired energy metabolism.

Induction of Oxidative Stress Pathways

Lipid Peroxidation and Membrane Damage

This compound treatment has been demonstrated to increase lipid peroxidation in a concentration-dependent manner. nih.gov This process involves the oxidative degradation of lipids, leading to cell membrane damage. The increased lipid peroxidation is a key mechanism in this compound-induced apoptosis in extravillous trophoblasts. nih.gov The link between lipid peroxidation and mitochondrial damage is further supported by the finding that the antioxidant (±)-α-tocopherol can lessen the this compound-stimulated mitochondrial membrane depolarization. nih.govnih.gov

Table 2: (E)-S-(1,2-Dichloroethenyl)-L-cysteine and Lipid Peroxidation

| Cell Line | Concentration Range | Outcome | Reference |

|---|---|---|---|

| HTR-8/SVneo | 10-100 μM | Concentration-dependent increase in lipid peroxidation | nih.gov |

| HTR-8/SVneo | 20 μM | Mitochondrial membrane depolarization attenuated by an antioxidant | nih.govnih.gov |

Glutathione (B108866) Oxidation and Depletion within Cells

This compound exposure leads to the oxidation of glutathione (GSH) to glutathione disulfide (GSSG). This conversion signifies an increase in oxidative stress, as the cell's primary antioxidant is consumed. While one study in isolated rat kidney cells reported that this compound produced only a small decrease in cellular glutathione concentrations and no change in glutathione disulfide levels, another study focusing on rat kidney mitochondria identified the oxidation of glutathione to glutathione disulfide as an early event in this compound-induced toxicity.

Immunomodulatory Effects

(E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) demonstrates significant immunomodulatory capabilities, primarily through the suppression of inflammatory responses. This activity is characterized by its ability to inhibit the secretion of key signaling molecules and alter gene expression pathways central to inflammation.

Research has shown that this compound can effectively inhibit the release of several pro-inflammatory cytokines that are stimulated by pathogens. nih.govnih.gov In models using human extraplacental membranes exposed to Group B Streptococcus (GBS), this compound was found to completely inhibit the pathogen-stimulated release of Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov For instance, GBS exposure led to a 66-fold increase in IL-1β, a 4.7-fold increase in IL-8, and a 54-fold increase in TNF-α, all of which were completely inhibited by the presence of this compound. nih.gov

Similar effects were observed in macrophage-like THP-1 cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria. nih.govnih.gov Co-treatment with this compound significantly inhibited the LPS-induced secretion of IL-1β and TNF-α. nih.gov This body of evidence underscores the potent ability of this compound to suppress key cytokine mediators in response to bacterial stimuli. nih.gov

| Cytokine | Stimulant | Model System | Effect of this compound |

| IL-1β | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |

| IL-8 | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |

| TNF-α | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |

| IL-1β | Lipopolysaccharide (LPS) | Macrophage-like THP-1 cells | Significant Inhibition nih.gov |

| TNF-α | Lipopolysaccharide (LPS) | Macrophage-like THP-1 cells | Significant Inhibition nih.gov |

The immunomodulatory effects of this compound extend to the transcriptomic level, particularly within macrophages, which are critical cells in the innate immune response. nih.govbiorxiv.org Studies utilizing RNA sequencing on macrophage-like cells co-treated with LPS and this compound revealed significant alterations in gene expression compared to cells treated with LPS alone. nih.govnih.gov

This transcriptomic analysis identified 1,399 differentially expressed genes. nih.govnih.gov Notably, the gene for TNF was significantly downregulated. nih.govresearchgate.net Pathway analysis showed that this compound treatment led to the downregulation of major pathways associated with the inflammatory response. nih.govresearchgate.net These findings indicate that this compound suppresses inflammatory responses in macrophages by fundamentally altering the genetic programs that govern these processes. nih.govbiorxiv.org

| Pathway Category | Specific Downregulated Pathways | Model System |

| Inflammatory Response | Acute inflammatory response | Macrophage-like THP-1 cells nih.govnih.gov |

| Immune Response Mediation | Production of molecular mediator of immune response | Macrophage-like THP-1 cells nih.govnih.gov |

| Cellular Processes | Phagocytosis | Macrophage-like THP-1 cells nih.govnih.gov |

Cellular Repair and Adaptive Responses

Beyond its immunomodulatory role, (E)-S-(1,2-Dichloroethenyl)-L-cysteine is involved in cellular processes related to tissue damage and subsequent repair, particularly in renal contexts.

This compound has been identified as a model nephrotoxicant that can cause acute tubular necrosis. nih.govnih.gov However, studies have revealed a paradoxical role for this compound in priming the kidney for repair. When a low, non-lethal dose of this compound is administered prior to a high, typically lethal dose, it can induce robust protection. nih.govpsu.edu This protective effect is attributed to the stimulation of renal tubular repair mechanisms. nih.govpsu.edu The initial low-dose exposure appears to trigger an adaptive response that enhances the kidney's capacity for tissue repair, allowing it to withstand a subsequent, more severe injury. nih.gov This phenomenon suggests that the stimulation of these endogenous repair pathways is a critical factor for survival in the context of this compound-induced nephrotoxicity. nih.govnih.gov

The stimulation of renal tissue repair is mechanistically linked to an increase in cellular proliferation. nih.govpsu.edu The protective effect conferred by a priming dose of this compound is associated with an augmented and sustained wave of cell division. nih.govpsu.edu This increase in proliferation has been documented using techniques such as ³H-thymidine pulse labeling and immunocytochemistry for proliferating cell nuclear antigen (PCNA), both of which measure DNA synthesis and cell division. nih.govpsu.edu This augmented cell division is crucial for replacing damaged tubular cells and restoring kidney structure and function. The findings suggest that the enhanced regenerative capacity, driven by increased cell division, underlies the protective phenomenon observed, allowing for survival despite extensive initial renal injury. nih.gov

Advanced Research Methodologies and Models for Studying E S 1,2 Dichloroethenyl L Cysteine

In Vitro Cellular and Tissue Culture Models

In vitro models are fundamental in dissecting the cellular and molecular responses to DCVC exposure. These systems range from primary cells that closely mimic in vivo physiology to immortalized cell lines that offer reproducibility and are amenable to genetic manipulation.

Primary cultures of human renal proximal tubular cells (HRPTCs) serve as a crucial model for investigating the nephrotoxic effects of this compound. Studies using these cells have explored the time- and concentration-dependent cytotoxicity of this compound. When exposed to sub-cytotoxic concentrations of this compound for 10 days, HRPTCs exhibit alterations in gene expression. Transcript profiling has revealed changes in genes associated with cellular stress, apoptosis, cell proliferation, and repair. nih.gov

Table 1: Gene Expression Changes in HRPTCs Exposed to (E)-S-(1,2-Dichloroethenyl)-L-cysteine for 10 Days

| Concentration | Fold Change | Gene Affected | Associated Function |

|---|---|---|---|

| 0.1 µM | >2 | Adenosine kinase | Energy metabolism |

| 0.1 µM | >2 | Zinc finger protein X-linked | Transcription regulation |

| 0.1 µM | >2 | Enzyme with lyase activity | Metabolism |

| 1 µM | <2 | N-acetyltransferase 8 | Xenobiotic metabolism |

| 1 µM | <2 | Complement factor H | Immune response |

Data sourced from a study on gene expression in human renal proximal tubule cells. nih.gov

The human monocytic cell line, THP-1, differentiated into macrophage-like cells, is a valuable model for studying the immunomodulatory effects of this compound. Research has demonstrated that this compound can inhibit inflammatory responses stimulated by lipopolysaccharide (LPS) in these cells. nih.govbiorxiv.orgnih.gov Co-treatment with this compound significantly suppresses the LPS-induced secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Transcriptomic analysis of THP-1 cells co-treated with this compound and LPS revealed a significant number of differentially expressed genes, with major pathways related to the acute inflammatory response and phagocytosis being downregulated. nih.govresearchgate.net

Table 2: Effect of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on LPS-Induced Cytokine Secretion in THP-1 Macrophage-like Cells

| Treatment | IL-1β Release | IL-6 Release | TNF-α Release |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| LPS only | Increased (p<0.001) | Increased (p<0.001) | Increased (p<0.001) |

| LPS + this compound (1, 5, 10 µM) | Inhibited (p<0.001) | Inhibited (p<0.001) | Inhibited (p<0.001) |

Data from studies on this compound's anti-inflammatory effects. nih.govnih.gov

Ex vivo cultures of human extraplacental membranes are utilized to understand the impact of this compound on the maternal-fetal interface. These tissue cultures provide a model that retains the complex cellular interactions of the native tissue. Studies have shown that this compound can potently inhibit the release of cytokines stimulated by pathogens or their components, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), from these membranes. nih.govnih.gov This suggests a potential for this compound to modify the innate immune response at this critical barrier during pregnancy. nih.gov

The HTR-8/SVneo cell line, derived from human first-trimester extravillous trophoblasts, is extensively used to model the effects of this compound on placental development and function. nih.govnih.gov Research using this cell line has demonstrated that this compound can induce apoptosis in a time- and concentration-dependent manner, activating both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, this compound exposure leads to increased lipid peroxidation and mitochondrial dysfunction in HTR-8/SVneo cells. nih.govnih.govexlibrisgroup.com Studies have also investigated the impact of this compound on cellular energy metabolism, revealing perturbations in glucose metabolism and a compensatory utilization of other macronutrients to maintain cellular ATP levels. nih.govresearchgate.net

Table 3: Summary of (E)-S-(1,2-Dichloroethenyl)-L-cysteine Effects on HTR-8/SVneo Cells

| Endpoint Measured | Observation |

|---|---|

| Apoptosis | Increased in a time- and concentration-dependent manner nih.gov |

| Caspase Activity | Stimulation of caspases 3, 7, 8, and 9 nih.gov |

| Lipid Peroxidation | Increased in a concentration-dependent manner nih.gov |

| Mitochondrial Function | Decreased mitochondrial membrane potential; altered oxygen consumption nih.govexlibrisgroup.com |

| Cytokine Release | Increased expression and release of Interleukin-6 (IL-6) nih.gov |

The NRK-52E cell line, derived from normal rat kidney proximal tubular epithelial cells, is a widely used model in nephrotoxicity studies. cytion.comcellosaurus.org In the context of this compound research, these cells have been instrumental in investigating mechanisms of cellular injury and protection. nih.gov For instance, studies have shown that overexpression of a mitochondrial glutathione (B108866) transporter in NRK-52E cells can protect them from this compound-induced apoptosis. nih.govresearchgate.net This highlights the role of mitochondrial glutathione in mitigating the toxic effects of the compound.

Biochemical and Enzymatic Assays

A range of biochemical and enzymatic assays are employed to quantify the molecular effects of (E)-S-(1,2-dichloroethenyl)-L-cysteine in the cellular models described above. These assays provide quantitative data on specific cellular processes.

Apoptosis and Cell Viability Assays: Flow cytometry is used to quantify apoptotic cells. nih.gov Luminescence-based assays are employed to measure the activity of specific caspases (e.g., caspase-3, -7, -8, and -9) involved in the apoptotic cascade. nih.gov Lactate (B86563) dehydrogenase (LDH) release assays are used to assess cytotoxicity. nih.gov

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to measure changes in the mRNA expression levels of specific genes, such as those related to apoptosis and inflammation (e.g., Interleukin-6). nih.govnih.gov

Oxidative Stress and Lipid Peroxidation Assays: The extent of lipid peroxidation is often quantified by measuring the levels of malondialdehyde (MDA), a byproduct of this process. nih.gov The generation of reactive oxygen species (ROS) can be measured using fluorescent probes like carboxydichlorofluorescein. nih.gov

Mitochondrial Function Assays: Mitochondrial membrane potential is assessed using fluorescent dyes such as TMRE. exlibrisgroup.com Cell-based oxygen consumption and extracellular acidification assays are used to evaluate key parameters of mitochondrial respiration and function. exlibrisgroup.com The reduction of the tetrazolium dye MTT is used as an indicator of mitochondrial metabolic activity. nih.gov

Metabolomic Analysis: Targeted metabolomics platforms are used to identify and quantify changes in cellular energy status and the concentrations of metabolites in key pathways, such as glycolysis and the tricarboxylic acid cycle, following this compound exposure. nih.govresearchgate.net

Enzymatic Assays: The activity of specific enzymes, such as cysteine conjugate beta-lyase, can be assessed to understand the metabolic activation of this compound. nih.gov The use of inhibitors like aminooxyacetic acid in conjunction with these assays helps to elucidate the role of specific enzymes in this compound-induced effects. nih.govnih.gov

Spectrophotometric Measurement of Pyruvate (B1213749) for Beta-Lyase Activity

The bioactivation of (E)-S-(1,2-dichloroethenyl)-L-cysteine (this compound) by the enzyme cysteine S-conjugate β-lyase is a critical step in its mechanism of toxicity. This enzymatic reaction cleaves the C-S bond of this compound, resulting in the formation of pyruvate, ammonia (B1221849), and a reactive thiol. The measurement of pyruvate production, therefore, serves as a reliable index of β-lyase activity.

A common and well-established method for quantifying pyruvate is through a spectrophotometric assay involving its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov In this procedure, the reaction is initiated by incubating the enzyme source (such as tissue homogenates, cytosolic fractions, or mitochondrial extracts) with this compound at 37°C. nih.gov The reaction is then quenched, and the pyruvate formed is converted to its 2,4-dinitrophenylhydrazone derivative by the addition of DNPH reagent. nih.gov This derivative, in an alkaline solution, forms a colored product that can be quantified spectrophotometrically. nih.gov

For more sensitive and specific measurements, a high-performance liquid chromatography (HPLC)-based fluorescence assay has been developed. nih.gov This method involves the derivatization of pyruvic acid with o-phenylenediamine (B120857) (OPD), which results in a fluorescent product. nih.gov The derivative is then separated by isocratic HPLC and detected using a fluorescence detector. nih.gov This technique offers a significantly lower detection limit for pyruvic acid, making it suitable for measuring the activity of β-lyase with both potent and weak substrates. nih.gov The equimolar formation of pyruvic acid and the corresponding thiol has been demonstrated, confirming that pyruvate measurement accurately reflects the β-elimination activity of the enzyme. nih.gov

Table 1: Comparison of Methods for Measuring Beta-Lyase Activity

| Feature | Spectrophotometric Assay with DNPH | HPLC-Fluorescence Assay with OPD |

|---|---|---|

| Principle | Colorimetric detection of pyruvate-DNPH derivative. nih.gov | Fluorometric detection of pyruvate-OPD derivative. nih.gov |

| Detection Method | Spectrophotometry. nih.gov | HPLC with fluorescence detection. nih.gov |

| Sensitivity | Standard sensitivity. nih.gov | Very high sensitivity (detection limit of 7.5 pmol of pyruvic acid). nih.gov |

| Specificity | Good. | High. nih.gov |

| Application | Suitable for routine assays. | Ideal for measuring low enzyme activity or using poor substrates. nih.gov |

Lactate Dehydrogenase Release Assays for Cell Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. cellsignal.com Damage to the plasma membrane results in the release of LDH into the cell culture medium. cellsignal.com Consequently, measuring the amount of LDH in the supernatant is a widely used and reliable method for quantifying cytotoxicity. cellsignal.com

In the context of this compound research, LDH release assays are frequently employed to assess the compound's cytotoxic effects on various cell types. Studies have demonstrated that exposure of primary cultures of rat renal proximal and distal tubular cells to this compound leads to a significant, concentration- and time-dependent increase in LDH release, indicating a loss of cell membrane integrity. nih.gov Similarly, in freshly isolated human proximal tubular cells, this compound has been shown to cause time- and concentration-dependent increases in LDH release. nih.gov

The assay itself is typically a colorimetric method. The LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. elabscience.com The newly formed NADH is then used to reduce a tetrazolium salt (like INT or WST-8) into a colored formazan (B1609692) product. cellsignal.comelabscience.com The amount of formazan produced is directly proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). cellsignal.com

Table 2: this compound-Induced LDH Release in Renal Cells

| Cell Type | This compound Concentration | Exposure Time | Observation | Reference |

|---|---|---|---|---|

| Rat Renal Proximal and Distal Tubular Cells | 0.1 - 1 mM | 24 hours | Significant increases in LDH release. | nih.gov |

| Human Proximal Tubular Cells | Various concentrations | Time-dependent | Concentration- and time-dependent increases in LDH release. | nih.gov |

Mitochondrial Function Assays (Respiration, Ca2+ retention, Membrane Potential)

Mitochondria are primary targets for the toxic effects of this compound. A suite of assays is used to investigate the specific mechanisms by which this compound impairs mitochondrial function.

Mitochondrial Respiration: Assays measuring cellular oxygen consumption are used to evaluate the impact of this compound on mitochondrial respiration. Studies in human trophoblast cells (HTR-8/SVneo) have shown that exposure to this compound can lead to an initial elevation in oxygen consumption and mitochondrial proton leak, followed by a decrease in basal, ATP-linked, and maximum oxygen consumption rates after prolonged exposure. nih.govnih.gov This indicates a progressive dysfunction in the electron transport chain and oxidative phosphorylation.

Mitochondrial Membrane Potential (ΔΨm): The maintenance of a high mitochondrial membrane potential is crucial for ATP synthesis. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a key event in the apoptotic cascade. The fluorescent dye Tetramethylrhodamine (B1193902), Ethyl Ester (TMRE) is commonly used to measure ΔΨm. nih.gov In the presence of this compound, a time-dependent dissipation of the mitochondrial membrane potential has been observed in various cell models, including trophoblasts and porcine kidney cells. nih.govutmb.edu This loss of membrane potential often precedes other markers of cell death. utmb.edu

Mitochondrial Calcium (Ca2+) Retention: While the role of mitochondrial Ca2+ dysregulation in this compound toxicity is an area of investigation, studies have explored the protective effects of inhibitors of the mitochondrial Ca2+ uniporter. In a study on this compound-induced cataractogenesis, the mitochondrial Ca2+ uniporter inhibitor ruthenium red provided partial protection, suggesting that alterations in mitochondrial Ca2+ homeostasis may play a role in the observed toxicity in that specific model. nih.gov

Table 3: Effects of this compound on Mitochondrial Parameters

| Parameter | Assay/Indicator | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|---|

| Respiration | Oxygen Consumption Rate | HTR-8/SVneo | Initial increase followed by a decrease in basal, ATP-linked, and maximal respiration. nih.govnih.gov | nih.govnih.gov |

| Membrane Potential | TMRE fluorescence | HTR-8/SVneo, LLC-PK1 | Time-dependent decrease in mitochondrial membrane potential. nih.govutmb.edu | nih.govutmb.edu |

| Calcium Homeostasis | Ruthenium Red (inhibitor) | Rat Lens Organ Culture | Partial protection against this compound-induced toxicity, suggesting a role for Ca2+ dysregulation. | nih.gov |

Advanced Analytical Chemistry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is extensively used for the quantification of this compound and its metabolites in various biological matrices, such as serum, plasma, and urine. nih.govnih.gov

The methodology typically involves a sample preparation step, which may include protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. nih.gov The extract is then injected into an LC system, where this compound and other analytes are separated on a chromatographic column. The separated compounds are then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the precursor ion corresponding to this compound is selected and fragmented. Specific fragment ions (product ions) are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification, even at very low concentrations. researchgate.net The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Table 4: LC-MS/MS Parameters for this compound Quantification

| Parameter | Description |

|---|---|

| Sample Preparation | Solid-phase extraction or protein precipitation. nih.gov |

| Chromatography | Reverse-phase or hydrophilic interaction liquid chromatography. nih.gov |

| Ionization Mode | Typically positive electrospray ionization. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net |

| Quantification | Use of stable isotope-labeled internal standards for accuracy. nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its metabolites. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uab.edu

ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to obtain structural information about the analytes. rsc.org By inducing fragmentation of the protonated molecule of this compound ([M+H]+), a characteristic fragmentation pattern is produced. nih.gov This fragmentation pattern, or product ion spectrum, serves as a fingerprint for the molecule and is used for its identification and confirmation. The fragmentation of this compound can produce several characteristic product ions, which are crucial for developing specific and sensitive LC-MS/MS methods. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique used in mass spectrometry. In MALDI-MS, the analyte is co-crystallized with a matrix material on a sample plate. sfrbm.org A pulsed laser beam is directed at the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. sfrbm.org

While ESI-MS is more commonly used for quantitative analysis of small molecules like this compound in biological fluids, MALDI-MS is particularly valuable for the analysis of larger biomolecules, such as proteins. nih.gov The reactive thiol produced from the β-lyase-mediated cleavage of this compound can form covalent adducts with cellular proteins. MALDI-MS can be a powerful tool to identify these adducted proteins. mdpi.com By analyzing the mass shift in peptides from a protein digest, it is possible to pinpoint the specific proteins and even the specific cysteine residues that have been modified by the reactive metabolite of this compound. This information is critical for understanding the molecular mechanisms of this compound-induced toxicity. mdpi.com

SDS-PAGE for Protein Adducts and Cross-links Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. In the context of studying (E)-S-(1,2-dichloroethenyl)-L-cysteine (this compound), SDS-PAGE can be employed to investigate the formation of protein adducts and cross-links. The reactive metabolites of this compound are known to covalently bind to cellular macromolecules, including proteins. This binding can result in an increase in the molecular weight of the target protein or the formation of cross-linked protein complexes.

When analyzed by SDS-PAGE, proteins that have formed adducts with this compound metabolites will migrate slower than their unmodified counterparts, appearing as bands at a higher position on the gel. Similarly, if this compound metabolites induce cross-linking between protein subunits or different protein molecules, new high-molecular-weight bands corresponding to these complexes will be observed. While SDS-PAGE provides a preliminary indication of protein modification, it is often used in conjunction with other techniques, such as Western blotting with specific antibodies or mass spectrometry, to confirm the identity of the modified proteins and the nature of the adduction or cross-linking. For instance, studies on chickpea seed proteins have utilized SDS-PAGE to separate and identify different protein subunits, including legumins and vicilins, which could be potential targets for reactive metabolites. mdpi.com

Application of Isotope-Labeled Compounds (e.g., ¹³C, ¹⁵N, Deuterated) for Metabolic Tracing

The use of stable isotope-labeled compounds is a powerful tool for tracing the metabolic fate of xenobiotics like (E)-S-(1,2-dichloroethenyl)-L-cysteine. By synthesizing this compound with isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can track the molecule through various metabolic pathways within a biological system. iaea.org This methodology is crucial for understanding the bioactivation of this compound and identifying the ultimate reactive species responsible for its toxicity.